Introduction: A Versatile Building Block in Modern Synthesis
Introduction: A Versatile Building Block in Modern Synthesis
An In-depth Technical Guide to the Chemical Properties and Applications of 2-Bromo-3-hydroxybenzoic Acid
2-Bromo-3-hydroxybenzoic acid is a halogenated aromatic carboxylic acid that serves as a highly valuable intermediate in organic synthesis. Its unique substitution pattern, featuring a carboxylic acid, a hydroxyl group, and a bromine atom on the benzene ring, provides multiple reactive sites for chemical modification. This trifunctional arrangement makes it a strategic precursor for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. This guide offers a comprehensive overview of its chemical and physical properties, spectroscopic profile, synthesis, reactivity, and safety considerations, providing researchers and drug development professionals with the technical insights necessary for its effective application.
Core Physicochemical Properties
The physical and chemical characteristics of a compound are foundational to its application in experimental work. The properties of 2-Bromo-3-hydroxybenzoic acid are summarized below, providing essential data for reaction planning and material handling.[1][2]
| Property | Value | Source |
| IUPAC Name | 2-bromo-3-hydroxybenzoic acid | [1][2] |
| Synonyms | Benzoic acid, 2-bromo-3-hydroxy- | [1] |
| CAS Number | 91658-91-2 | [1][2] |
| Molecular Formula | C₇H₅BrO₃ | [1] |
| Molecular Weight | 217.02 g/mol | [1] |
| Appearance | Off-white to light grey solid/powder | [3][4] |
| XLogP3 | 1.7 | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
Spectroscopic Characterization
Spectroscopic analysis is critical for confirming the identity and purity of 2-Bromo-3-hydroxybenzoic acid. While experimental spectra for this specific isomer are not always available in public databases, its structural features allow for the prediction of key spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons, whose chemical shifts and coupling patterns are influenced by the electronic effects of the bromo, hydroxyl, and carboxyl substituents. A broad singlet, typically downfield, would correspond to the acidic proton of the carboxylic acid, while another broad singlet would indicate the phenolic hydroxyl proton.
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¹³C NMR: The carbon NMR spectrum will display seven unique signals corresponding to the seven carbon atoms in the molecule. The carboxyl carbon will appear significantly downfield (~170 ppm), while the chemical shifts of the aromatic carbons will be determined by their position relative to the substituents.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. Key absorption bands are expected as follows:
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| O-H Stretch (Carboxylic Acid) | 3300-2500 | Very broad band due to hydrogen bonding. |
| O-H Stretch (Phenol) | 3600-3200 | Broad band. |
| C=O Stretch (Carboxylic Acid) | ~1700 | Strong, sharp absorption. |
| C=C Stretch (Aromatic) | 1600-1450 | Multiple sharp bands of variable intensity. |
| C-Br Stretch | 680-515 | Typically in the fingerprint region. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.
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Molecular Ion Peak: In electron ionization (EI) mass spectrometry, 2-Bromo-3-hydroxybenzoic acid will exhibit a characteristic pair of molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity at m/z 216 and 218. This isotopic signature is definitive for a compound containing a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).
-
Fragmentation: Common fragmentation pathways include the loss of H₂O, CO, and COOH, leading to other significant peaks in the mass spectrum.
Synthesis and Reaction Pathways
2-Bromo-3-hydroxybenzoic acid is typically synthesized via electrophilic aromatic substitution on a substituted benzene precursor. A common and logical route is the direct bromination of 3-hydroxybenzoic acid.
Experimental Protocol: Bromination of 3-Hydroxybenzoic Acid
This protocol is adapted from established methods for the bromination of activated aromatic rings.[5] The hydroxyl group is a strong activating group and, along with the carboxylic acid (a meta-director), will direct the incoming electrophile (Br⁺).
-
Dissolution: Dissolve 3-hydroxybenzoic acid in a suitable solvent, such as glacial acetic acid.
-
Catalyst Addition (Optional): While the ring is highly activated, a Lewis acid catalyst like iron powder can be used to facilitate the reaction.[5]
-
Bromination: Slowly add a solution of bromine (Br₂) in glacial acetic acid dropwise to the reaction mixture at room temperature with continuous stirring. The reaction is typically exothermic and should be controlled with an ice bath if necessary.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by pouring the mixture into ice water. If excess bromine is present, it can be neutralized with a saturated solution of sodium thiosulfate.
-
Extraction: Extract the product from the aqueous mixture using an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization to yield 2-Bromo-3-hydroxybenzoic acid.
Caption: Synthetic workflow for 2-Bromo-3-hydroxybenzoic acid.
Reactivity and Applications in Drug Development
The utility of 2-Bromo-3-hydroxybenzoic acid stems from the distinct reactivity of its three functional groups.
-
Carboxylic Acid Group: This group can undergo standard reactions such as esterification, amide bond formation, and reduction to an alcohol.
-
Hydroxyl Group: The phenolic hydroxyl group can be alkylated to form ethers or acylated to form esters.
-
Bromo Group: The bromine atom is a versatile handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of carbon-carbon and carbon-heteroatom bonds.
This multifunctional nature makes it an ideal scaffold for building molecular libraries. A closely related isomer, 3-Bromo-2-hydroxybenzoic acid, is a documented intermediate in the synthesis of bifeprunox , an experimental drug developed for treating psychiatric disorders.[6][7] In that synthesis, the precursor is used to construct the 7-bromobenzoxazolin-2-one core, demonstrating the power of this structural motif in accessing complex, biologically active heterocycles.[6][7] The applications of bromo-hydroxybenzoic acids extend to the development of novel antimicrobial agents, where they serve as foundational structures for creating new classes of antibacterial and antifungal compounds.[7]
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be followed when handling 2-Bromo-3-hydroxybenzoic acid. It is classified as an irritant.
-
Hazard Statements:
-
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[9][10]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles or a face shield, and a lab coat.[10][11] Avoid breathing dust by using a suitable respirator if dust generation is unavoidable.[9]
-
Handling: Avoid contact with skin, eyes, and clothing.[10] Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[9]
-
-
Storage:
Conclusion
2-Bromo-3-hydroxybenzoic acid is a compound of significant interest to the scientific community, particularly those in synthetic and medicinal chemistry. Its well-defined physicochemical properties, predictable spectroscopic profile, and versatile reactivity make it an important tool for the construction of novel molecular architectures. By understanding its chemical behavior and adhering to strict safety protocols, researchers can effectively leverage this building block to advance the frontiers of drug discovery and materials science.
References
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PubChem. (n.d.). 2-Bromo-3-hydroxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Stenutz. (n.d.). 2-hydroxy-3-bromobenzoic acid. Retrieved from [Link]
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PubChem. (n.d.). 3-Bromo-2-hydroxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
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ChemBK. (2024). 2-bromo-5-hydroxybenzoic acid. Retrieved from [Link]
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Laus, G., Kahlenberg, V., Gelbrich, T., Nerdinger, S., & Schottenberger, H. (2015). Crystal structure of 3-bromo-2-hydroxybenzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 71(5), 531–535. Retrieved from [Link]
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NIST. (n.d.). Benzoic acid, 5-bromo-2-hydroxy-. NIST Chemistry WebBook. Retrieved from [Link]
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ResearchGate. (2025). Unforeseen formation of 2-bromo-3-hydroxybenzaldehyde by bromination of 3-hydroxybenzaldehyde. Retrieved from [Link]
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